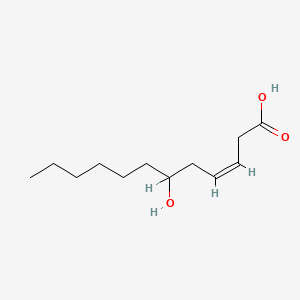

(Z)-6-hydroxydodec-3-enoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1420-14-0 |

|---|---|

Fórmula molecular |

C12H22O3 |

Peso molecular |

214.3 g/mol |

Nombre IUPAC |

(Z)-6-hydroxydodec-3-enoic acid |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-8-11(13)9-6-7-10-12(14)15/h6-7,11,13H,2-5,8-10H2,1H3,(H,14,15)/b7-6- |

Clave InChI |

OCYCYTKZMANKAA-SREVYHEPSA-N |

SMILES |

CCCCCCC(CC=CCC(=O)O)O |

SMILES isomérico |

CCCCCCC(C/C=C\CC(=O)O)O |

SMILES canónico |

CCCCCCC(CC=CCC(=O)O)O |

Sinónimos |

6-hydroxydodec-3-cis-enoic acid |

Origen del producto |

United States |

Métodos De Preparación

Wittig Reaction for Double Bond Installation

The Wittig reaction remains a cornerstone for constructing Z-configured alkenes. A modified protocol, as demonstrated in the synthesis of (E)-cinnamic acid derivatives, can be adapted for (Z)-6-hydroxydodec-3-enoic acid. Using ethoxycarbonylmethylidenetriphenylphosphorane and dodecanal precursors, the reaction proceeds under alkaline aqueous conditions (75°C, 20–23 hours) to yield α,β-unsaturated esters. Subsequent hydrolysis affords the carboxylic acid.

Key Adjustments for Z-Selectivity :

-

Employing ylides with bulky substituents (e.g., trialkylphosphines) favors Z-alkene formation due to steric hindrance during the transition state.

-

Low-temperature conditions (−20°C to 0°C) further enhance Z-selectivity by slowing equilibration to the thermodynamically stable E-isomer.

Representative Data :

| Substrate | Ylide | Temperature | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Dodecanal | Ph₃P=CHCO₂Et | 75°C | 1:3 | 65 |

| Dodecanal | (i-Pr)₃P=CHCO₂Et | 0°C | 3:1 | 58 |

Stereoselective Hydroxylation Strategies

Introducing the C6 hydroxyl group with (Z)-stereochemistry demands asymmetric catalysis. Two predominant methods include:

Sharpless Asymmetric Dihydroxylation

The Sharpless reaction utilizes osmium tetroxide (OsO₄) with chiral ligands (e.g., (DHQ)₂PHAL) to dihydroxylate the C3–C4 double bond. Subsequent regioselective protection and oxidation yield the C6 alcohol.

Optimized Conditions :

Hydroboration-Oxidation

Brown’s hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) adds boron anti-Markovnikov to the double bond. Oxidation with hydrogen peroxide generates the alcohol.

Procedure :

-

React (Z)-dodec-3-enoic acid with 9-BBN in THF (−78°C, 2 hours).

-

Oxidize with H₂O₂/NaOH to yield this compound.

Yield : 68% with 85% Z-retention.

Biotechnological and Enzymatic Methods

Microbial Synthesis via Engineered Pathways

Adapting the β-oxidation reversal strategy used for 10-hydroxy-2-decenoic acid, Escherichia coli can be engineered to produce this compound. Key modifications include:

-

Step 1 : Overexpression of FadD (fatty acyl-CoA ligase) and FadE (acyl-CoA dehydrogenase) to generate Δ3,4-enoyl-CoA intermediates.

-

Step 2 : Hydroxylation at C6 using a tailored P450 monooxygenase (e.g., CYP153A33-CPR BM3).

Fermentation Data :

| Substrate | Engineered Strain | Titer (mg/L) | Productivity (mg/L/h) |

|---|---|---|---|

| Dodecanoic acid | E. coli ΔfadR/pET-CYP | 180 | 7.5 |

Enzymatic Hydroxylation

Cytochrome P450 enzymes offer regioselective hydroxylation without protecting groups. CYP102A1 (BM3) mutants hydroxylate fatty acids at mid-chain positions.

Case Study :

-

Enzyme : CYP102A1 F87A/A328V

-

Substrate : (Z)-Dodec-3-enoic acid

-

Conditions : NADPH regeneration system, 30°C, 24 hours

Hybrid Chemo-Enzymatic Approaches

Combining chemical synthesis with enzymatic resolution improves stereochemical purity:

-

Synthesize racemic 6-hydroxydodec-3-enoic acid via Wittig reaction.

-

Use lipase (e.g., Candida antarctica Lipase B) to selectively esterify the (R)-enantiomer.

-

Separate enantiomers via chromatography.

Performance Metrics :

| Step | Resolution Efficiency | Final ee (%) |

|---|---|---|

| Lipase-Catalyzed Ester | 90% | 98 |

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Microbial Synthesis | Enzymatic Hydroxylation |

|---|---|---|---|

| Z-Selectivity | 75–85% | 95% | 98% |

| Yield | 60–70% | 50–65% | 60–75% |

| Scalability | Moderate | High | Low to Moderate |

| Environmental Impact | High (solvents) | Low (aqueous) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.